molecular formula C12H13F3O2 B8153164 1-(2-Methoxyethoxy)-3-(trifluoromethyl)-5-vinylbenzene

1-(2-Methoxyethoxy)-3-(trifluoromethyl)-5-vinylbenzene

Cat. No.: B8153164
M. Wt: 246.22 g/mol
InChI Key: IYKCEXVBLBFKJW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)-3-(trifluoromethyl)-5-vinylbenzene is an organic compound characterized by the presence of a trifluoromethyl group, a vinyl group, and a methoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethoxy)-3-(trifluoromethyl)-5-vinylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-(2-methoxyethoxy)ethane and 3-(trifluoromethyl)-5-vinylbenzene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran. A strong base like sodium hydride is used to deprotonate the starting materials, facilitating the nucleophilic substitution reaction.

    Industrial Production Methods: Industrial production may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethoxy)-3-(trifluoromethyl)-5-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products Formed:

    Epoxides and Diols: Formed from the oxidation of the vinyl group.

    Methyl Derivatives: Formed from the reduction of the trifluoromethyl group.

    Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Methoxyethoxy)-3-(trifluoromethyl)-5-vinylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)-3-(trifluoromethyl)-5-vinylbenzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in drug development, the compound may inhibit or activate specific enzymes involved in disease pathways.

Comparison with Similar Compounds

    1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene: Similar structure but different position of the trifluoromethyl group.

    4-(2-Methoxyethoxy)-2-(methoxymethyl)-1-(trifluoromethyl)benzene: Contains an additional methoxymethyl group.

    1,1,1-Trifluoro-2-[(2,2,2-trifluoroethoxy)methoxy]ethane: Similar trifluoromethyl and methoxyethoxy groups but different overall structure.

Uniqueness: 1-(2-Methoxyethoxy)-3-(trifluoromethyl)-5-vinylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-ethenyl-3-(2-methoxyethoxy)-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-3-9-6-10(12(13,14)15)8-11(7-9)17-5-4-16-2/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKCEXVBLBFKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)C(F)(F)F)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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